ethyl 2-{2-[(4-fluorophenyl)methyl]-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl}acetate
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Description
Ethyl 2-{2-[(4-fluorophenyl)methyl]-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl}acetate is a useful research compound. Its molecular formula is C18H17FN2O5S and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.08422098 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures show clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Compounds with similar structures have been found to interact with their targets, leading to various biological activities .
Biochemical Pathways
Derivatives of similar structures have been found to possess various biological activities, affecting a broad range of biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities .
Biological Activity
Ethyl 2-{2-[(4-fluorophenyl)methyl]-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl}acetate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiadiazin core with trioxo and ethyl acetate functionalities. Its molecular formula can be represented as C18H18FN3O5S.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiadiazine compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains.
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Bacillus subtilis | 16 µg/mL |
These findings suggest that the compound may possess broad-spectrum antimicrobial properties.
Anticancer Potential
Research has also explored the anticancer potential of benzothiadiazine derivatives. In vitro studies have reported that certain derivatives inhibit the proliferation of cancer cell lines such as HT-29 (human colon cancer) and MCF-7 (breast cancer).
The mechanisms underlying these effects are thought to involve apoptosis induction and cell cycle arrest.
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Research indicates that it may inhibit key enzymes involved in cellular processes:
-
Enzyme Inhibition : Studies have shown that related compounds can inhibit enzymes such as topoisomerase II and various kinases.
- Topoisomerase II Inhibition : This is significant for cancer treatment as it plays a crucial role in DNA replication and cell division.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of benzothiadiazine derivatives demonstrated that this compound displayed potent activity against resistant strains of bacteria. The study utilized disk diffusion methods to assess efficacy.
Case Study 2: Cancer Cell Line Studies
In another investigation focusing on anticancer properties, the compound was tested against various cancer cell lines. The results indicated significant cytotoxic effects at concentrations that were non-toxic to normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects.
Properties
IUPAC Name |
ethyl 2-[2-[(4-fluorophenyl)methyl]-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O5S/c1-2-26-17(22)12-20-15-5-3-4-6-16(15)27(24,25)21(18(20)23)11-13-7-9-14(19)10-8-13/h3-10H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBQWQDMGKGPFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2S(=O)(=O)N(C1=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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